molecular formula C10H14F2 B11962992 1,2-Difluoroadamantane CAS No. 70422-22-9

1,2-Difluoroadamantane

Cat. No.: B11962992
CAS No.: 70422-22-9
M. Wt: 172.21 g/mol
InChI Key: ZFOWGCVSVBFAMK-UHFFFAOYSA-N
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Description

1,2-Difluoroadamantane is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoroadamantane can be synthesized through selective fluorination of adamantane. One common method involves the use of an electrochemical fluorination process. In this method, adamantane is dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2). The electrolysis is carried out at a specific voltage until the desired amount of electricity has passed through the solution. The reaction mixture is then processed to isolate this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of selective fluorination and electrochemical methods can be scaled up for industrial applications. The use of advanced fluorination techniques and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoroadamantane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like nitric acid or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products include various substituted adamantane derivatives.

    Oxidation: Products include adamantanones and other oxygenated compounds.

    Reduction: Products include hydrogenated adamantane derivatives.

Scientific Research Applications

1,2-Difluoroadamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoroadamantane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various biological molecules, influencing their activity. The compound’s cage-like structure also allows it to fit into specific molecular sites, affecting biochemical pathways .

Comparison with Similar Compounds

    1,3-Difluoroadamantane: Another fluorinated derivative with similar properties but different substitution patterns.

    1,2-Dehydroadamantane: A compound with double bonds, offering different reactivity and applications.

    1-Fluoroadamantane: A mono-fluorinated derivative with distinct chemical behavior.

Uniqueness: 1,2-Difluoroadamantane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual fluorine atoms enhance its stability and reactivity compared to mono-fluorinated or non-fluorinated adamantane derivatives .

Properties

CAS No.

70422-22-9

Molecular Formula

C10H14F2

Molecular Weight

172.21 g/mol

IUPAC Name

1,2-difluoroadamantane

InChI

InChI=1S/C10H14F2/c11-9-8-2-6-1-7(3-8)5-10(9,12)4-6/h6-9H,1-5H2

InChI Key

ZFOWGCVSVBFAMK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3F)F

Origin of Product

United States

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